(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is a chiral compound that features both an amino group and a hydroxyl group attached to an ethane backbone, with a pyrrole ring at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-one with a reducing agent such as sodium borohydride in methanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-one using a palladium on carbon catalyst under hydrogen gas at elevated pressures.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-one.
Reduction: (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-amine.
Substitution: Various substituted amines depending on the alkyl halide used.
Scientific Research Applications
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s hydroxyl and amino groups can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol: The enantiomer of the compound, differing in the spatial arrangement of the amino and hydroxyl groups.
2-Amino-2-(1H-pyrrol-2-yl)ethan-1-ol: A structural isomer with the amino and hydroxyl groups attached to the second position of the pyrrole ring.
2-Amino-2-(1H-pyrrol-1-yl)ethan-1-ol: Another structural isomer with the amino and hydroxyl groups attached to the first position of the pyrrole ring.
Uniqueness
(S)-2-Amino-2-(1H-pyrrol-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the position of the functional groups on the ethane backbone. This configuration can result in distinct biological activities and chemical reactivity compared to its enantiomers and structural isomers.
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1H-pyrrol-3-yl)ethanol |
InChI |
InChI=1S/C6H10N2O/c7-6(4-9)5-1-2-8-3-5/h1-3,6,8-9H,4,7H2/t6-/m1/s1 |
InChI Key |
WRHACXYMHWGBII-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CNC=C1[C@@H](CO)N |
Canonical SMILES |
C1=CNC=C1C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.